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Compound of Interest

Compound Name: 1-Piperazineethanimine

Cat. No.: B15170014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1-
Piperazineethanimine (also known as N-(2-Aminoethyl)piperazine), a crucial resource for

researchers, scientists, and professionals in drug development. This document outlines the

toxicological profile, handling procedures, and emergency measures associated with this

compound.

Chemical and Physical Properties
1-Piperazineethanimine is a viscous, colorless to light yellow liquid with an ammonia-like odor.

It is a combustible and corrosive aliphatic amine. A summary of its key physical and chemical

properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Piperazineethanimine
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Property Value

CAS Number 140-31-8

Molecular Formula C₆H₁₅N₃

Molecular Weight 129.20 g/mol

Boiling Point 218-222 °C

Melting Point -19 °C

Flash Point 92 °C (closed cup)

Density 0.985 g/mL at 25 °C

Solubility in Water Soluble

Vapor Pressure 0.05 mmHg at 20 °C

Toxicological Data
1-Piperazineethanimine presents several health hazards, primarily related to its corrosive

nature and potential for sensitization. The available quantitative toxicological data are

summarized in the following tables.

Acute Toxicity
Table 2: Acute Toxicity of 1-Piperazineethanimine

Route of
Exposure

Species Test Value Classification

Oral Rat LD50 2118.6 mg/kg
Harmful if

swallowed

Dermal Rabbit LD50 871.2 mg/kg
Toxic in contact

with skin

Inhalation - LC50
Data not

available

Irritating to the

respiratory tract
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Skin and Eye Irritation/Corrosion
The compound is classified as causing severe skin burns and eye damage. Contact can result

in serious, irreversible tissue damage.

Table 3: Skin and Eye Effects of 1-Piperazineethanimine

Exposure Species Result Classification

Skin Rabbit Causes burns

Category 1B: Causes

severe skin burns and

eye damage

Eyes Rabbit
Risk of serious

damage to eyes

Category 1: Causes

serious eye damage

Sensitization
1-Piperazineethanimine is a known skin sensitizer, meaning it can cause an allergic reaction

upon repeated contact.

Table 4: Sensitization Potential of 1-Piperazineethanimine

Type Result Classification

Skin Sensitization
May cause sensitization by

skin contact

Category 1: May cause an

allergic skin reaction

Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides

a standardized framework for communicating the hazards of chemical products.

Table 5: GHS Classification for 1-Piperazineethanimine
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Hazard Class Hazard Category Hazard Statement

Acute Toxicity, Oral Category 4 H302: Harmful if swallowed

Acute Toxicity, Dermal Category 3
H311: Toxic in contact with

skin

Skin Corrosion/Irritation Category 1B
H314: Causes severe skin

burns and eye damage

Serious Eye Damage/Eye

Irritation
Category 1

H318: Causes serious eye

damage

Skin Sensitization Category 1
H317: May cause an allergic

skin reaction

Hazardous to the Aquatic

Environment, Long-term

Hazard

Category 3
H412: Harmful to aquatic life

with long lasting effects

Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to

the assessment of 1-Piperazineethanimine.

Acute Oral Toxicity (OECD Guideline 401/420/423)
Objective: To determine the median lethal dose (LD50) of a substance when administered

orally.

Test Animals: Typically, young adult rats of a single sex (females are often preferred).

Procedure:

Animals are fasted prior to dosing.

The test substance is administered in a single dose by gavage.

A range of dose levels is used to determine the dose that causes mortality in 50% of the

animals.
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Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

Body weight is recorded weekly, and a gross necropsy is performed on all animals at the

end of the study.

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (OECD Guideline 402)
Objective: To determine the LD50 of a substance when applied to the skin.[1]

Test Animals: Typically, young adult rats or rabbits.[1]

Procedure:

The fur is clipped from the dorsal area of the trunk of the test animals.

The test substance is applied uniformly over an area of approximately 10% of the total

body surface area.

The application site is covered with a porous gauze dressing for 24 hours.[2]

After the exposure period, the residual test substance is removed.

Animals are observed for at least 14 days for signs of toxicity and mortality.

Body weights are recorded, and a gross necropsy is performed.

Data Analysis: The dermal LD50 is calculated.[1]

Skin Corrosion/Irritation (OECD Guideline 404)
Objective: To assess the potential of a substance to cause irreversible (corrosion) or

reversible (irritation) skin damage.[3]

Test Animals: Typically, albino rabbits.[3]

Procedure:
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A small area of the animal's skin is shaved.

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a

gauze patch.[4]

The patch is applied for up to 4 hours.[5]

After exposure, the patch is removed, and the skin is observed for erythema (redness) and

edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[5]

Observations can continue for up to 14 days to assess the reversibility of the effects.[3]

Data Analysis: The severity of the skin reactions is scored, and the substance is classified

based on the nature and reversibility of the damage.[3]

Eye Irritation/Corrosion (OECD Guideline 405)
Objective: To determine the potential of a substance to cause irritation or corrosion to the

eyes.[6]

Test Animals: Typically, albino rabbits.[6]

Procedure:

A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids)

is applied into the conjunctival sac of one eye of the animal.[7]

The other eye remains untreated and serves as a control.[6]

The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the

cornea, iris, and conjunctivae.[6]

The duration of the observation period can be extended to 21 days to evaluate the

reversibility of the effects.[8]

Data Analysis: The ocular lesions are scored, and the substance is classified based on the

severity and persistence of the observed effects.[6]
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In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the cytotoxic potential of a substance by measuring its effect on cell

viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in

metabolically active cells to form a purple formazan product. The amount of formazan

produced is proportional to the number of viable cells.[9]

Procedure:

Cells are seeded in 96-well plates and allowed to adhere.

The cells are then exposed to various concentrations of the test substance for a defined

period.

After the exposure period, the MTT solution is added to each well and incubated for a few

hours.[10]

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

The absorbance of the solution is measured using a microplate reader at a wavelength of

around 570 nm.[11]

Data Analysis: The cell viability is calculated as a percentage of the untreated control cells.

The IC50 value (the concentration of the substance that inhibits 50% of cell growth) can be

determined.

Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for corrosive amines like 1-Piperazineethanimine is direct

cellular damage due to their high alkalinity. This leads to a disruption of cellular structures and

functions.

Cellular Response to Corrosive Amines
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The high pH of corrosive amines causes saponification of lipids in cell membranes, leading to a

loss of membrane integrity. This allows the uncontrolled influx and efflux of ions and other

molecules, disrupting cellular homeostasis. Furthermore, the alkaline environment denatures

cellular proteins, including enzymes, which impairs critical metabolic and signaling processes.

This widespread cellular damage can lead to necrosis, a form of cell death characterized by

cell swelling and lysis, which triggers an inflammatory response.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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